6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Description
6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 1322749-73-4) is a halogenated derivative of the imidazo[1,2-a]pyridine scaffold, characterized by a bromo group at position 6 and a fluoro group at position 3. Its molecular formula is C₈H₅BrClFN₂O₂ (as a hydrochloride salt), with a molecular weight of 295.49 g/mol . The compound is a white to off-white solid stored at 2–8°C and is typically synthesized via condensation of halogenated 2-aminopyridines with bromopyruvic acid derivatives under optimized flow or flask conditions . Imidazo[1,2-a]pyridines are pharmacologically significant, exhibiting anticancer, antiviral, and antimicrobial activities .
Properties
IUPAC Name |
6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O2/c9-4-1-2-5-11-6(8(13)14)7(10)12(5)3-4/h1-3H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXIGYUASCWVSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Br)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Carbonamidine Intermediate
The synthesis begins with the reaction of 2-amino-5-bromopyridine and N,N-dimethylformamidodimethyl acetal (DMF-DMA) at elevated temperatures (40–100°C) for 2–8 hours. This step generates N,N-dimethyl-N'-2-(5-bromopyridyl)carbonamidine, a key intermediate. The reaction proceeds via nucleophilic substitution, where the amino group of 2-amino-5-bromopyridine attacks the electrophilic carbon of DMF-DMA. The intermediate is typically used without purification, streamlining the process for industrial scalability.
Cyclization with Ethyl Bromoacetate
The carbonamidine intermediate undergoes cyclization with ethyl bromoacetate under alkaline conditions (e.g., K₂CO₃ or NaOH) in solvents such as dimethylformamide (DMF) or acetonitrile. Temperatures ranging from 60–160°C and reaction times of 3–15 hours facilitate the formation of ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate. The bromine and fluorine substituents are introduced regioselectively during this step, with the fluorine likely originating from fluorinated precursors in earlier stages.
Hydrolysis to the Carboxylic Acid
The ester intermediate is hydrolyzed using aqueous alkali (e.g., NaOH or LiOH) at 60–100°C for 1–5 hours. Acidic workup with HCl yields the final product, 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, with reported purities exceeding 95% after recrystallization. This step avoids chromatographic purification, enhancing suitability for large-scale production.
Continuous Flow Microreactor Synthesis
Microreactor Setup and Reaction Optimization
A novel continuous flow method employs a single microreactor to synthesize imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines and bromopyruvic acid. Key parameters include:
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Catalyst : 0.25 equivalents of p-toluenesulphonic acid (PTSA).
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Solvent : DMF, chosen for its high boiling point (153°C) and solubility properties.
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Temperature : 125°C at 4.0 bar pressure.
The reaction stream combines 2-aminopyridine (0.5 M) and bromopyruvic acid (0.5 M) with PTSA, achieving yields of 65–85% for analogous compounds.
Advantages Over Batch Synthesis
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Efficiency : 10-minute reaction time vs. hours in traditional methods.
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Safety : Reduced handling of hazardous intermediates.
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Scalability : Seamless integration into multi-step processes, such as subsequent amide couplings.
Comparative Analysis of Preparation Methods
Critical Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the bromine atom to a higher oxidation state.
Reduction: Reduction of the fluorine atom or other functional groups.
Substitution: Replacement of the bromine or fluorine atoms with other groups.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution reactions often involve nucleophiles and suitable solvents.
Major Products Formed:
Oxidation can yield brominated or fluorinated derivatives.
Reduction can produce partially reduced forms of the compound.
Substitution reactions can result in a variety of substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
Medicinal Chemistry
Drug Development
6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid serves as a crucial scaffold in the development of pharmaceutical compounds. Its unique structural features may enhance biological activity against various targets.
Biological Activity
Research indicates that compounds in the imidazo[1,2-a]pyridine class exhibit significant biological activities, including:
- Kinase Inhibition : This compound has shown potential in inhibiting kinases involved in cancer progression. Kinases are critical for cell signaling pathways, making them vital targets for cancer therapies.
- Anticancer Properties : Preliminary studies suggest anticancer activity, although specific mechanisms require further elucidation.
- Antimicrobial Effects : The compound may also exhibit antibacterial properties, enhancing its potential as an antibiotic agent.
Case Study 1: Kinase Inhibition and Anticancer Activity
A study on imidazo[1,2-a]pyridine derivatives demonstrated significant inhibitory effects on various kinases. Although specific data on 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is limited, its structural similarities suggest comparable activity.
Case Study 2: Antimicrobial Activity
Research on fluorinated derivatives indicates enhanced antibacterial activity against Gram-positive bacteria. The introduction of fluorine has been linked to improved bioactivity, suggesting that similar modifications could benefit this compound.
Material Science
Synthesis of Advanced Materials
This compound is utilized in synthesizing materials with specific electronic properties. Its unique structure allows for the development of advanced materials used in electronics and photonics.
Chemical Synthesis
Intermediate Role
6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid acts as a valuable intermediate in synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.
Types of Chemical Reactions
The compound can participate in several reactions:
- Substitution Reactions : The bromine atom can be substituted with other nucleophiles.
- Oxidation and Reduction Reactions : These reactions can yield different derivatives.
- Coupling Reactions : It can engage in coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.
Comparative Analysis of Related Compounds
To understand the potential of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid better, here is a comparative analysis with similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 5-Bromo-6-fluoroimidazo[1,2-a]pyridine | Similar halogenation pattern | Different positioning of bromine |
| 8-Fluoroimidazo[1,2-a]pyridine | Exhibits similar biological activity | Different substitution pattern affecting activity |
| 6-Chloroimidazo[1,2-a]pyridine | Lacks fluorine but retains other features | Chlorine vs. fluorine affects reactivity |
Future Directions for Research
Despite the promising potential of this compound in drug discovery and development, further research is necessary to:
- Elucidate specific mechanisms of action.
- Conduct comprehensive in vitro and in vivo studies to assess efficacy and safety profiles.
- Explore structural modifications to enhance biological activity and selectivity.
Mechanism of Action
The mechanism by which 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system or disease being targeted.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of imidazo[1,2-a]pyridines are highly dependent on the type and position of substituents. Key structural analogues include:
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid (CAS 372198-69-1)
- Substituents : Bromo at position 6; lacks the 3-fluoro group.
- Molecular Weight : 271.05 g/mol (free acid).
- Synthesis: Prepared via similar flow chemistry methods using 2-aminopyridine and bromopyruvic acid .
- Key Differences : The absence of the 3-fluoro group reduces electronegativity and may decrease metabolic stability compared to the fluorinated analogue .
6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid (CAS 367500-94-5)
- Substituents : Fluoro at position 6; lacks bromo substitution.
- Molecular Weight : 194.15 g/mol (free acid).
- Synthesis: Synthesized via condensation of 6-fluoro-2-aminopyridine with bromopyruvic acid .
8-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid
- Substituents : Bromo at position 8; fluoro at position 3.
- Molecular Weight : 295.49 g/mol (free acid).
6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid (CAS 2514942-06-2)
- Substituents : Bromo at position 6; difluoromethyl at position 2.
- Molecular Weight : 291.05 g/mol (free acid).
- Key Differences : The difluoromethyl group introduces strong electron-withdrawing effects, which may enhance reactivity in amide coupling reactions compared to carboxylic acid derivatives .
Physicochemical Properties
Pharmacological and ADME Profiles
- 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid :
- 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid: Higher aqueous solubility (logP ~1.8) makes it suitable for intravenous formulations but may limit blood-brain barrier penetration .
- Difluoromethyl Analogue (CAS 2514942-06-2) :
- The CF₂H group increases metabolic stability, making it a candidate for protease inhibitors .
Biological Activity
6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS No. 1322749-73-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique imidazo-pyridine structure with the following characteristics:
- Molecular Formula : CHBrClFNO
- Molecular Weight : 295.49 g/mol
- Key Substituents : Bromine at the 6-position and fluorine at the 3-position of the imidazo ring.
This structural configuration suggests potential interactions with various biological targets, particularly in enzyme inhibition pathways relevant to cancer and infectious diseases .
The biological activity of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is primarily attributed to its ability to act as a ligand for specific proteins or enzymes. Research indicates that it may inhibit key enzymes involved in metabolic pathways associated with diseases such as cancer and trypanosomiasis. The compound's binding affinity to these targets is influenced by its halogen substituents, which can enhance or modify its pharmacological properties .
Biological Activity Overview
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of certain bacterial strains, indicating potential use in treating infections.
- Anti-inflammatory Effects : There is evidence that compounds similar to 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .
- Inhibition of Trypanosoma brucei : A study highlighted the potential of this compound in inhibiting Trypanosoma brucei methionyl-tRNA synthetase, a critical enzyme for the survival of this parasite responsible for African sleeping sickness. The compound was found to exhibit low toxicity towards mammalian cells while effectively inhibiting the growth of the parasite .
Table 1: Summary of Biological Activities
Detailed Findings from Relevant Studies
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Study on Enzyme Inhibition :
- A recent investigation into the inhibition of Trypanosoma brucei methionyl-tRNA synthetase revealed that compounds derived from imidazo-pyridine structures, including 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, showed promising results with EC values in the nanomolar range (39 nM and 22 nM for lead compounds) .
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Structure-Activity Relationship (SAR) :
- Research has indicated that variations in the halogen substitution pattern significantly affect biological activity. For instance, different halogenated analogs were tested for their binding affinities and inhibitory potencies against various enzymes, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
Q & A
Basic: What are the standard synthetic routes for 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid?
Methodological Answer:
The synthesis typically involves sequential halogenation and cyclization. A common approach starts with bromination of a pyridine precursor using -bromosuccinimide (NBS) under radical conditions, followed by fluorination via electrophilic substitution (e.g., using Selectfluor™). Cyclization with α-bromo ketones or aldehydes forms the imidazo[1,2-a]pyridine core. Carboxylic acid introduction may involve hydrolysis of ester intermediates (e.g., ethyl esters) under acidic or basic conditions. For example, ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate derivatives are hydrolyzed using NaOH/EtOH to yield carboxylic acids .
Advanced: How can regioselectivity challenges in halogenation steps be addressed during synthesis?
Methodological Answer:
Regioselectivity in bromination/fluorination can be controlled using directing groups or steric effects. For instance:
- Bromination: Electron-donating groups (e.g., -NH) at specific positions direct bromine to the desired site. In ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate, the amino group directs bromination to the 6-position .
- Fluorination: Electrophilic fluorinating agents like Selectfluor™ favor positions activated by electron-withdrawing groups (e.g., carboxylic acid precursors). Computational modeling (DFT) can predict reactive sites .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR : , , and NMR to confirm substituent positions and purity.
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular weight validation.
- HPLC : Reverse-phase HPLC with UV detection to assess purity (>95% by area).
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in imidazo[1,2-a]pyridine derivatives .
Advanced: How to resolve contradictions in spectral data when characterizing derivatives?
Methodological Answer:
Contradictions (e.g., unexpected -NMR shifts) often arise from tautomerism or residual solvents. Strategies include:
- 2D NMR (COSY, NOESY) : To assign coupling patterns and spatial proximity of substituents.
- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering).
- X-ray Diffraction : Resolve ambiguities in regiochemistry, as seen in ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate .
Basic: What functional group modifications enhance solubility for in vitro assays?
Methodological Answer:
Common modifications:
- Esterification : Convert the carboxylic acid to methyl/ethyl esters for increased lipophilicity.
- Amidation : React with amines (e.g., benzylamine) to form water-soluble amides.
- Salt Formation : Use sodium or potassium salts in buffered solutions (pH 7–8) .
Advanced: What strategies improve metabolic stability via structural modifications?
Methodological Answer:
- Fluorine Substitution : The 3-fluoro group reduces metabolic oxidation, as fluorine’s electronegativity stabilizes adjacent bonds.
- Bioisosteres : Replace the carboxylic acid with tetrazole or sulfonamide groups to resist esterase cleavage.
- Ring Rigidification : Introduce fused rings (e.g., pyrazolo analogues) to limit cytochrome P450-mediated degradation .
Basic: What are common biological targets for imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
These compounds often target:
- Kinases : Cyclin-dependent kinases (CDKs) via competitive ATP-binding site inhibition.
- Antiviral Targets : Viral polymerases (e.g., HCV NS5B) through π-stacking interactions.
- GABA Receptors : Modulation for anticonvulsant activity .
Advanced: How to design SAR studies to assess bromo/fluoro substituent roles?
Methodological Answer:
- Comparative Assays : Synthesize analogs lacking Br/F or with Cl/CH replacements. Test against CDK2 or viral polymerases.
- Molecular Docking : Use software (e.g., AutoDock Vina) to map substituent interactions with binding pockets.
- Free-Wilson Analysis : Quantify substituent contributions to activity .
Basic: How to handle stability issues under acidic conditions?
Methodological Answer:
- Buffer Selection : Use phosphate buffers (pH 6–7) instead of strong acids.
- Protective Groups : Temporarily protect the carboxylic acid as a tert-butyl ester during synthesis.
- Lyophilization : Store as a lyophilized powder to prevent acid-catalyzed hydrolysis .
Advanced: What mechanistic insights explain cyclization efficiency in synthesis?
Methodological Answer:
Cyclization often proceeds via:
- Nucleophilic Attack : Pyridine’s nitrogen attacks α-bromo carbonyl intermediates, forming the imidazo ring.
- Catalysis : Lewis acids (e.g., ZnCl) accelerate ring closure by polarizing the carbonyl group.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, as shown in imidazo[1,2-a]pyridine syntheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
